![molecular formula C13H12ClN3O2 B1678003 (5r)-5-[(7-Chloro-1h-Indol-3-Yl)methyl]-3-Methylimidazolidine-2,4-Dione CAS No. 852391-19-6](/img/structure/B1678003.png)

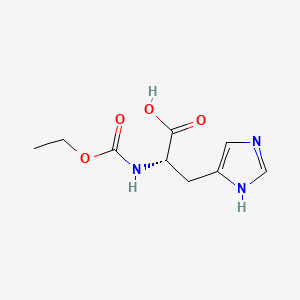

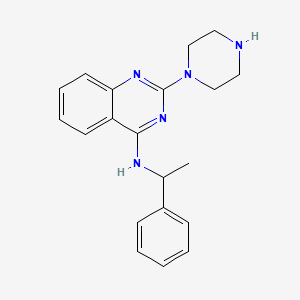

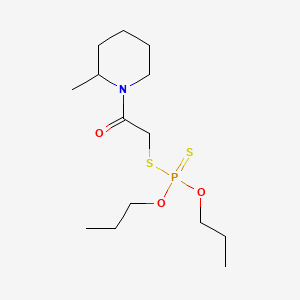

(5r)-5-[(7-Chloro-1h-Indol-3-Yl)methyl]-3-Methylimidazolidine-2,4-Dione

Vue d'ensemble

Description

The compound is a derivative of indole, which is a heterocyclic aromatic organic compound. It has a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered pyrrole ring . Indole derivatives are widely distributed in the natural environment and can be produced by a variety of bacteria .

Molecular Structure Analysis

The molecular structure of indole derivatives can be quite complex. The core indole structure consists of a fused bicyclic system, with a benzene ring attached to a pyrrole ring .

Chemical Reactions Analysis

Indole and its derivatives are involved in a wide range of chemical reactions. For example, they can undergo electrophilic substitution, mainly at position 3 .

Physical And Chemical Properties Analysis

The physical and chemical properties of indole derivatives depend on their exact structure. They often have high melting points and are usually soluble in organic solvents .

Applications De Recherche Scientifique

Inhibition of Necroptosis

Necrostatin-2, also known as Necrostatin-1 (Nec-1), is a small molecule inhibitor of receptor-interacting protein 1 (RIP1) Ser/Thr kinase activity . It was initially discovered as an inhibitor of necroptosis, a pathway of programmed necrotic, caspase-independent cell death . Necroptosis can be induced by treatment with tumor necrosis factor (TNF) in the L929 murine fibrosarcoma cell line, even in the absence of a caspase inhibitor .

Induction of Apoptosis

It has been demonstrated that apoptosis can be induced in TNF-treated L929 cells in the presence of Necrostatin-1 . Co-treatment with cycloheximide expedited apoptosis induction in necrostatin-1/TNF-treated L929 cells .

Investigation of Molecular Mechanisms

As a specific inhibitor of RIP1 kinase, Necrostatin-1 has become a critical and widely used tool for defining the function of RIP1 kinase in mediating necroptosis, apoptosis induced in the absence of cIAP1/2, and in the transcription of TNFα .

Study of Physiological and Pathological Roles

The physiological and pathological roles of necroptosis and RIP1 kinase have also been studied using Necrostatin-1 . Inhibition of cellular injury in animal models by Necrostatin-1 has indicated a role for RIP1 kinase after ischemic injury, bacterial and viral infections, as well as other acute injuries such as traumatic brain injury .

Alleviation of Ischemia-Reperfusion Injury

Necroptosis contributes to the pathogenesis of ischemia-reperfusion injury. Necrostatin-1, the necroptosis inhibitor targeting RIPK1, has been reported to alleviate ischemia-reperfusion injury in various organs .

Orientations Futures

Mécanisme D'action

Target of Action

Necrostatin 2, also known as “852391-19-6 (R-isomer)” or “(5r)-5-[(7-Chloro-1h-Indol-3-Yl)methyl]-3-Methylimidazolidine-2,4-Dione”, primarily targets the Receptor-Interacting Protein Kinase 1 (RIPK1) . RIPK1 plays a crucial role in necroptosis, a form of regulated non-apoptotic cell death .

Mode of Action

Necrostatin 2 interacts with RIPK1, inhibiting its autophosphorylation . This interaction prevents the formation of the necrosome complex, thereby inhibiting the execution of the necroptotic program .

Biochemical Pathways

The inhibition of RIPK1 by Necrostatin 2 affects the necroptosis pathway. Necroptosis is a form of cell death that triggers innate immune responses by rupturing dead cells and releasing intracellular components . The necroptosis signaling pathway is primarily modulated by the activation of RIPK1, which phosphorylates the mixed-lineage kinase domain-like protein (MLKL), leading to necrosis through plasma membrane disruption and cell lysis .

Result of Action

The inhibition of necroptosis by Necrostatin 2 can have significant molecular and cellular effects. For instance, it has been shown to prevent TNF-induced mortality in a murine model of systemic inflammatory response syndrome (SIRS) . It also decreases irradiation-induced lactate dehydrogenase (LDH) release and cell death in murine embryonic Cyt c -/- cells .

Action Environment

The action, efficacy, and stability of Necrostatin 2 can be influenced by various environmental factors. For example, the solubility of Necrostatin 2 in different solvents can affect its bioavailability . Additionally, the presence of other molecules, such as TNF-α, can influence the compound’s ability to inhibit necroptosis .

Propriétés

IUPAC Name |

(5R)-5-[(7-chloro-1H-indol-3-yl)methyl]-3-methylimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClN3O2/c1-17-12(18)10(16-13(17)19)5-7-6-15-11-8(7)3-2-4-9(11)14/h2-4,6,10,15H,5H2,1H3,(H,16,19)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIKGAEMMNQTUGL-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(NC1=O)CC2=CNC3=C2C=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=O)[C@H](NC1=O)CC2=CNC3=C2C=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5r)-5-[(7-Chloro-1h-Indol-3-Yl)methyl]-3-Methylimidazolidine-2,4-Dione | |

CAS RN |

852391-19-6 | |

| Record name | (5R)-5-[(7-Chloro-1H-indol-3-yl)methyl]-3-methylimidazolidine-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[5-[(4-Dimethylaminophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B1677922.png)

![2,12-Bis[(dimethylamino)methyl]cyclododecanone](/img/structure/B1677924.png)

![Benzenamine, N,N-dimethyl-2-[[(6-methyl-1H-benzimidazol-2-yl)sulfinyl]methyl]-;Benzenamine, N,N-dimethyl-2-[[(6-methyl-1H-benzimidazol-2-yl)sulfinyl]methyl]-](/img/structure/B1677925.png)